molecular formula C14H9FN2O2 B11861046 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B11861046
M. Wt: 256.23 g/mol
InChI Key: PLLNCMXHUBJQLE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group enhances its pharmacological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with 2-fluorobenzaldehyde, followed by cyclization and carboxylation. One common method includes:

Industrial Production Methods

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a more potent and selective compound compared to its analogues .

Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

2-(2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9FN2O2/c15-10-6-2-1-5-9(10)12-13(14(18)19)17-8-4-3-7-11(17)16-12/h1-8H,(H,18,19)

InChI Key

PLLNCMXHUBJQLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CC=CC3=N2)C(=O)O)F

Origin of Product

United States

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